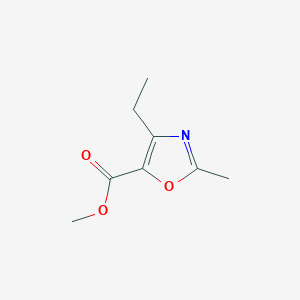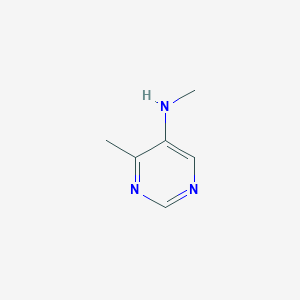![molecular formula C10H8N2 B13972950 6H-Imidazo[4,5,1-IJ]quinoline CAS No. 50791-43-0](/img/structure/B13972950.png)
6H-Imidazo[4,5,1-IJ]quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6H-Imidazo[4,5,1-IJ]quinoline is a heterocyclic compound that features a fused ring system combining an imidazole ring and a quinoline ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6H-Imidazo[4,5,1-IJ]quinoline typically involves the cyclization of thioquinolinamide in the presence of a copper salt and an oxidant . This method is known for its simplicity, excellent selectivity, high yield, mild reaction conditions, and ease of product separation .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient separation and purification techniques.
Chemical Reactions Analysis
Types of Reactions
6H-Imidazo[4,5,1-IJ]quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the quinoline ring.
Substitution: The compound can undergo substitution reactions, where different substituents are introduced to the imidazole or quinoline rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.
Major Products
The major products formed from these reactions include various functionalized derivatives of this compound, which can exhibit different biological activities and properties.
Scientific Research Applications
6H-Imidazo[4,5,1-IJ]quinoline has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as an anticancer and antiviral agent.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 6H-Imidazo[4,5,1-IJ]quinoline involves its interaction with specific molecular targets and pathways. The compound can bind to and modulate the activity of enzymes and receptors, leading to various biological effects. For example, it may inhibit the activity of certain kinases or interact with DNA to exert its anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,5-a]quinoline: Another fused heterocyclic compound with similar biological activities.
Imidazo[1,2-a]quinoxaline: Known for its anticancer and antimicrobial properties.
Imidazo[4,5-c]quinoline: Used as a Toll-like receptor agonist in immunotherapy.
Uniqueness
6H-Imidazo[4,5,1-IJ]quinoline is unique due to its specific ring fusion pattern and the resulting electronic and steric properties. These unique features contribute to its distinct biological activities and make it a valuable compound in medicinal chemistry research.
Properties
CAS No. |
50791-43-0 |
|---|---|
Molecular Formula |
C10H8N2 |
Molecular Weight |
156.18 g/mol |
IUPAC Name |
1,3-diazatricyclo[6.3.1.04,12]dodeca-2,4,6,8(12),10-pentaene |
InChI |
InChI=1S/C10H8N2/c1-3-8-4-2-6-12-7-11-9(5-1)10(8)12/h1-3,5-7H,4H2 |
InChI Key |
SZEHTIPVGHITID-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CN2C=NC3=CC=CC1=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Tert-butyl 4-[(4-fluorobenzyl)carbamoyl]piperidine-1-carboxylate](/img/structure/B13972871.png)
![4-(2-Carboxyethyl)-4-[[(phenylmethoxy)carbonyl]amino]heptanedioic acid](/img/structure/B13972875.png)
![4H-Pyrido[1,2-a]pyrimidine-3-acetic acid, 6,8-dimethyl-4-oxo-, ethyl ester](/img/structure/B13972879.png)
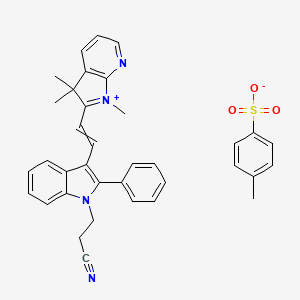

![3-(1H-Indol-3-yl)-4-[1-(1-methyl-piperidin-4-yl)-1H-indol-3-yl]-pyrrole-2,5-dione](/img/structure/B13972894.png)

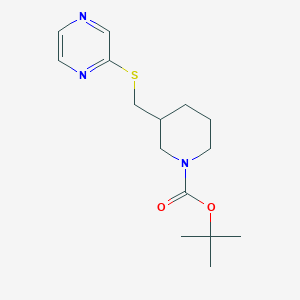

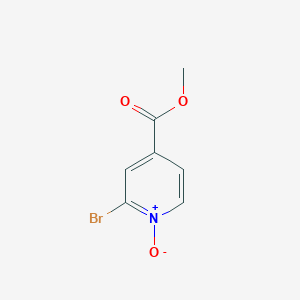
![2-Amino-1-(8-oxa-2-azaspiro[4.5]decan-2-yl)propan-1-one](/img/structure/B13972936.png)
